2-(Dimethylamino)ethyl methacrylate

Overview

Description

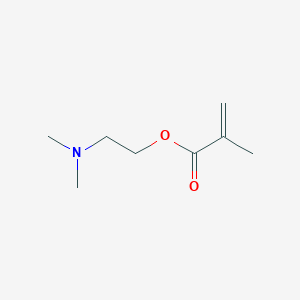

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic ester with the molecular formula C₈H₁₅NO₂ (molar mass: 157.21 g/mol) . It is a clear, water-soluble liquid with a boiling point of 182–190°C and a flash point of 74°C . DMAEMA contains a tertiary amine group, enabling pH-responsive behavior and cationic charge in aqueous environments . Industrially, it is synthesized via transesterification of dimethylethanolamine and methyl methacrylate .

Mechanism of Action

Target of Action

2-(Dimethylamino)ethyl methacrylate, also known as Dimethylaminoethyl methacrylate or Ageflex FM-1, is a methacrylic acid derivative that is used as a monomer in the production of polymers . The primary targets of this compound are anionic biomacromolecules, such as DNA and RNA . Due to its positive charge, it forms electrostatic complexes with these biomacromolecules .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It is often used for gene delivery, as it can form complexes with DNA and RNA, enabling their transport into cells . The compound’s mode of action is based on its ability to interact with the mucosal gel layer of a mucosal membrane .

Biochemical Pathways

The compound affects the pathways involved in gene delivery and expression . By forming complexes with DNA and RNA, it can influence the transcription and translation processes within cells . This can lead to changes in protein synthesis and cellular function .

Pharmacokinetics

It is known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s water solubility can enhance its bioavailability, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the delivery of genetic material into cells . This can lead to changes in gene expression and cellular function . For example, the compound has been used to deliver anticancer drugs and nucleic acids into cells, with the aim of improving cancer therapy .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is both thermal and pH-sensitive , meaning its activity can change depending on the conditions of its environment . For example, it can display dramatic volume changes in response to changes in temperature and pH , which can affect its ability to form complexes with DNA and RNA .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)ethyl methacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA . This interaction is primarily due to its positive charge, which allows it to bind with negatively charged biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the creation of nanosized micelles loaded with anticancer drugs, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . Its ability to form electrostatic complexes with anionic biomacromolecules like DNA and RNA is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that with increasing concentration, the transparency of hydrogels containing this compound drops and the texture becomes softer . This indicates that the compound’s effects can vary based on its concentration and the duration of exposure .

Biological Activity

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a versatile compound widely studied for its biological activity and applications in biomedical fields. This article delves into its biological properties, mechanisms of action, and potential applications, supported by recent research findings and case studies.

Overview of Biological Activity

DMAEMA is known for its ability to form polymers that exhibit significant biological activity, particularly in antimicrobial applications and as drug delivery systems. Its quaternized forms have been shown to possess bactericidal properties, making them effective against various pathogenic bacteria. The compound's efficacy stems from its ability to interact with microbial membranes, leading to cell lysis.

Antimicrobial Properties

Research indicates that poly[this compound] (PDMAEMA) and its copolymers demonstrate strong antimicrobial activity. For instance, quaternized PDMAEMA-ethylene dimethacrylate (EDMA) nanogels were tested against Gram-positive Staphylococcus aureus and Gram-negative Acinetobacter baumannii. The results showed a significant reduction in bacterial viability, highlighting the potential of PDMAEMA as an effective bactericidal agent .

Table 1: Antimicrobial Efficacy of PDMAEMA Nanogels

| Bacteria | Type | Concentration | Viability Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.5 mg/mL | 90 |

| Acinetobacter baumannii | Gram-negative | 0.5 mg/mL | 85 |

The antimicrobial effect of DMAEMA is primarily attributed to its cationic nature, which allows it to disrupt bacterial membranes. The mechanism involves:

- Electrostatic Interaction : The positively charged polymer interacts with the negatively charged bacterial membrane.

- Membrane Disruption : This interaction destabilizes the membrane, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : PDMAEMA has also been shown to inhibit biofilm formation, a critical factor in chronic infections .

Cytotoxicity and Biocompatibility

While DMAEMA exhibits potent antimicrobial properties, its cytotoxic effects on mammalian cells must be considered. Studies using human trabecular bone-derived cells and mesenchymal stem cells (MSCs) have demonstrated that DMAEMA-based materials can maintain cell viability and metabolic activity at certain concentrations .

Table 2: Cytotoxicity Assessment on Human Cells

| Material Type | Cell Type | Viability (%) | Metabolic Activity (Alamar Blue Assay) |

|---|---|---|---|

| DMAEMA Copolymer | Human Trabecular Bone-Derived Cells | 95 | No significant decrease |

| PDMAEMA Hydrogel | Bone Marrow-Derived MSCs | 90 | Comparable to control |

Case Studies

Several studies have explored the application of DMAEMA in various biomedical contexts:

- Drug Delivery Systems : PDMAEMA has been utilized for gene delivery due to its ability to form electrostatic complexes with nucleic acids. Its pH-responsive nature allows for controlled release in target environments .

- Tissue Engineering : Research has demonstrated that DMAEMA-based scaffolds support the growth of stem cells and can enhance osteogenic differentiation when combined with bioactive compounds like tricalcium phosphate (TCP) .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

- Gene Delivery: PDMAEMA is widely utilized in gene delivery applications due to its ability to form electrostatic complexes with anionic biomolecules like DNA and RNA. This property facilitates the transport of genetic material into cells, enhancing transfection efficiency .

- Ocular Drug Delivery: A study demonstrated the synthesis of a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, aimed at improving ocular drug delivery. The nanogel's ability to interact with mucosal membranes enhances drug absorption .

2. Antimicrobial Agents

- Bactericidal Activity: Quaternized PDMAEMA exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that PDMAEMA-EDMA nanogels effectively kill pathogens like Staphylococcus aureus and Acinetobacter baumannii, making them promising candidates for antimicrobial applications .

- Surface Biofouling Prevention: Quaternized PDMAEMA-grafted hydrogels have been developed to prevent bacterial adhesion and biofilm formation on surfaces, which is crucial in medical settings to reduce infections .

Material Science Applications

1. Coatings and Adhesives

- DMAEMA is used as a modifying agent in coatings and adhesives to enhance properties such as adhesion, hardness, and water resistance. Its incorporation into polymer matrices improves the overall performance of these materials .

2. Sensor Platforms

- The integration of silver nanoparticles into PDMAEMA brushes has been explored for use in surface-enhanced Raman spectroscopy (SERS). This application allows for the detection of organic molecules at low concentrations, showcasing DMAEMA's role in advanced sensing technologies .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biomedical | Gene delivery systems | Enhanced transfection efficiency |

| Ocular drug delivery | Improved drug absorption | |

| Antimicrobial agents | Effective against pathogenic bacteria | |

| Material Science | Coatings and adhesives | Improved adhesion and water resistance |

| Sensor platforms | Low concentration detection capabilities |

Case Studies

Case Study 1: Antimicrobial Efficacy of PDMAEMA Nanogels

A recent study investigated the bactericidal activity of quaternized PDMAEMA nanogels against common nosocomial pathogens. The results indicated that these nanogels not only inhibited bacterial growth but also demonstrated significant bactericidal effects over time, making them suitable for use in wound care applications .

Case Study 2: Gene Delivery Efficiency

In another study, PDMAEMA was evaluated for its efficiency in delivering plasmid DNA into various cell lines. The results showed that PDMAEMA-based carriers significantly improved gene uptake compared to traditional methods, highlighting its potential in gene therapy applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling DMAEMA in laboratory settings?

DMAEMA requires stringent safety measures due to its reactive and potentially hazardous nature. Key protocols include:

- Engineering controls : Use closed systems for synthesis and handling to minimize exposure. Local exhaust ventilation and regular monitoring of airborne concentrations are critical .

- Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile rubber), safety goggles, and respiratory protection if ventilation is insufficient .

- Environmental precautions : Prevent release into drains; waste should be incinerated or treated via approved methods to avoid environmental contamination .

Q. How is DMAEMA synthesized, and what are its key physicochemical properties?

DMAEMA is typically synthesized via radical polymerization of its monomer. Key properties include:

- Molecular formula : C₈H₁₅NO₂ (molecular weight 157.21 g/mol) .

- Structure : A methacrylate backbone with a tertiary amine group, enabling pH-responsive behavior and cationic charge in acidic conditions .

- Solubility : Water-soluble at low pH due to protonation of the amine group; hydrophobic at neutral or alkaline pH .

Q. What analytical methods are used to quantify DMAEMA in polymer matrices?

A pharmacopeial method involves HPLC with UV detection:

- Sample preparation : Dissolve the polymer in a solvent (e.g., tetrahydrofuran) and filter to remove particulates.

- Quantification : Compare peak responses of DMAEMA in test solutions against a standard curve. The limit of detection is typically ≤0.1% .

Advanced Research Questions

Q. How does DMAEMA enhance gene delivery efficiency in polymeric vectors?

DMAEMA-based polymers (e.g., PDMAEMA) facilitate gene delivery through:

- Proton sponge effect : The tertiary amine buffers endosomal pH, promoting endosomal escape of DNA/polymer complexes .

- Structure-activity relationship : Higher molecular weight (>50 kDa) and optimal polymer/DNA weight ratios (e.g., 2:1) improve transfection efficiency .

- Limitations : Cytotoxicity at high concentrations due to membrane disruption; this is mitigated by copolymerization with hydrophilic monomers like PEG .

Q. What explains the contradictory reactivity of DMAEMA versus ethyl 4-(dimethylamino) benzoate in resin systems?

In photo-initiated resin cements:

- Reactivity difference : Ethyl 4-(dimethylamino) benzoate exhibits higher electron-donating capacity, accelerating radical generation compared to DMAEMA.

- Role of co-initiators : Diphenyliodonium hexafluorophosphate (DPI) synergizes with DMAEMA by stabilizing radicals, improving conversion rates at higher amine concentrations (e.g., 1:2 CQ/amine ratio) .

Q. How do pH and temperature affect DMAEMA-based stimuli-responsive polymersomes?

- pH responsiveness : The tertiary amine in DMAEMA protonates below pH 7.4, increasing hydrophilicity and swelling the polymersome structure .

- Thermoresponsiveness : Copolymers with MEO₂MA exhibit lower critical solution temperature (LCST) behavior. Adjusting the DMAEMA/MEO₂MA ratio tunes the LCST between 26–40°C for controlled drug release .

Q. What methodologies optimize DMAEMA copolymer synthesis for adsorption applications?

For heavy metal ion or dye adsorption:

- RAFT polymerization : Enables precise control over molecular weight and block architecture (e.g., PDMAEMA-<i>b</i>-PMMA), enhancing adsorption capacity .

- Functionalization : Quaternization of the amine group (e.g., with 1-bromoalkanes) increases cationic charge density, improving Cr(VI) adsorption capacity to ~120 mg/g .

Q. Data Analysis and Contradictions

Q. Why do conflicting reports exist on the cytotoxicity of PDMAEMA in gene delivery?

Discrepancies arise from:

- Experimental variables : Cell type (e.g., COS-7 vs. OVCAR-3), polymer/DNA ratios, and molecular weight distributions .

- Characterization gaps : Incomplete reporting of polydispersity indices (PDI) or residual monomer content (critical for biocompatibility) .

Q. How can researchers reconcile divergent LCST values reported for DMAEMA copolymers?

Variations in LCST are attributed to:

- Monomer ratios : Higher DMAEMA content lowers LCST due to increased hydrophilicity .

- Measurement conditions : Differences in heating rates (e.g., 1°C/min vs. 2°C/min) and polymer concentration (1–5% w/v) affect turbidity measurements .

Q. Methodological Best Practices

Q. What strategies improve reproducibility in DMAEMA-based polymer synthesis?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DMAEMA belongs to the methacrylate ester family. Below is a detailed comparison with analogs based on structure, properties, and applications:

Fluorinated Methacrylates

Examples: 2-(Perfluorobutyl)ethyl methacrylate (FBEMA), 2-(Perfluorohexyl)ethyl methacrylate (FHEMA) .

Key Difference : Fluorinated analogs lack amine groups, rendering them inert to pH changes but superior in solvent compatibility for polymerization-induced self-assembly (PISA) .

Alkoxy-Substituted Methacrylates

Examples: 2-Methoxyethyl methacrylate, 2-Ethoxyethyl methacrylate .

Key Difference: Alkoxy methacrylates lack ionic functionality, limiting their use in pH-responsive systems but offering better stability in non-polar matrices .

Thio-Containing Analogs

Example: 2-(Methylthio)ethyl methacrylate .

| Property | DMAEMA | 2-(Methylthio)ethyl Methacrylate |

|---|---|---|

| Functional Group | -N(CH₃)₂ | -S-CH₃ |

| Molecular Weight | 157.21 g/mol | 160.23 g/mol |

| Reactivity | Nucleophilic amine | Thioether (oxidation-prone) |

Key Difference : The thioether group confers distinct redox-responsive behavior but reduces water solubility compared to DMAEMA .

Acrylate vs. Methacrylate Analogs

Example: 2-(Dimethylamino)ethyl acrylate .

| Property | DMAEMA | 2-(Dimethylamino)ethyl Acrylate |

|---|---|---|

| Backbone | Methacrylate (CH₃ group) | Acrylate (no CH₃) |

| Molecular Weight | 157.21 g/mol | 143.19 g/mol |

| Polymer Flexibility | Rigid | More flexible |

Key Difference : Acrylates polymerize faster due to lower steric hindrance but yield less thermally stable polymers than methacrylates .

Table 1: Physical and Chemical Properties

Research Findings and Trends

- DMAEMA in Stimuli-Responsive Materials : PDMAEMA’s LCST (Lower Critical Solution Temperature) behavior enables temperature-dependent drug release .

- Fluorinated Analog Limitations : While FBEMA forms solvent-resistant films, its high cost and environmental persistence limit industrial adoption .

- Safety Considerations : DMAEMA requires rigorous handling due to flammability and amine toxicity, whereas alkoxy methacrylates pose fewer inhalation risks .

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCOURZONDCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-86-3 | |

| Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027504 | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

186 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

2867-47-2, 25154-86-3 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dimethylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C (freezing point), -30 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.